molecular formula C6H18NO15P3 B12073705 D-myo-inositol-1,4,5-triphosphate (ammonium salt)

D-myo-inositol-1,4,5-triphosphate (ammonium salt)

Cat. No.: B12073705
M. Wt: 437.13 g/mol
InChI Key: LCBKVESQTQJLKF-UHFFFAOYSA-N
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Description

D-myo-inositol-1,4,5-triphosphate (ammonium salt) is a derivative of inositol phosphate, a crucial second messenger in various cellular processes. This compound plays a significant role in the regulation of intracellular calcium levels, which is vital for numerous physiological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-myo-inositol-1,4,5-triphosphate typically involves the enzymatic hydrolysis of phosphatidylinositol-4,5-bisphosphate by phospholipase C. This reaction yields D-myo-inositol-1,4,5-triphosphate and diacylglycerol. The ammonium salt form is obtained by neutralizing the compound with ammonium hydroxide.

Industrial Production Methods

Industrial production of D-myo-inositol-1,4,5-triphosphate (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic hydrolysis and subsequent purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

D-myo-inositol-1,4,5-triphosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to inositol and inorganic phosphate.

    Phosphorylation: It can be further phosphorylated to form higher inositol phosphates.

    Dephosphorylation: Enzymatic dephosphorylation can convert it back to inositol.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.

    Phosphorylation: Requires ATP and specific kinases.

    Dephosphorylation: Involves phosphatases under physiological conditions.

Major Products

    Hydrolysis: Inositol and inorganic phosphate.

    Phosphorylation: Higher inositol phosphates like inositol tetrakisphosphate.

    Dephosphorylation: Inositol and lower inositol phosphates.

Scientific Research Applications

D-myo-inositol-1,4,5-triphosphate (ammonium salt) has extensive applications in scientific research:

    Chemistry: Used as a reagent in studying phosphoinositide metabolism.

    Biology: Investigates cellular signaling pathways, particularly those involving calcium release.

    Medicine: Explores therapeutic potentials in diseases related to calcium signaling dysregulation.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

D-myo-inositol-1,4,5-triphosphate exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium triggers various downstream signaling pathways, including the activation of protein kinase C and calmodulin-dependent processes.

Comparison with Similar Compounds

Similar Compounds

    D-myo-inositol-1,3,4,5-tetrakisphosphate: Another inositol phosphate involved in calcium signaling.

    D-myo-inositol-1,4-bisphosphate: A precursor in the synthesis of D-myo-inositol-1,4,5-triphosphate.

    D-myo-inositol-1,3,4,5,6-pentakisphosphate: A higher inositol phosphate with distinct signaling roles.

Uniqueness

D-myo-inositol-1,4,5-triphosphate is unique due to its specific role in mobilizing intracellular calcium, which is critical for numerous cellular functions. Its ability to act as a second messenger distinguishes it from other inositol phosphates that may have different or additional roles in cellular signaling.

Properties

Molecular Formula

C6H18NO15P3

Molecular Weight

437.13 g/mol

IUPAC Name

azane;(2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl) dihydrogen phosphate

InChI

InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3

InChI Key

LCBKVESQTQJLKF-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N

Origin of Product

United States

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